Acetato de metilo 2-(4-oxo-3,4-dihidroftalazin-1-il)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

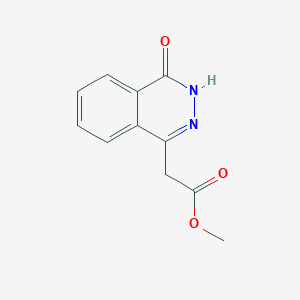

Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . It is a derivative of phthalazine and is characterized by the presence of a

Aplicaciones Científicas De Investigación

Inhibidores de la Poli (ADP-ribosa) Polimerasa (PARP)

El acetato de metilo 2-(4-oxo-3,4-dihidroftalazin-1-il) sirve como intermedio en la síntesis de andamios de ftalazinona. Estos andamios son potentes inhibidores de la poli (ADP-ribosa) polimerasa (PARP), una enzima involucrada en la reparación del ADN y la supervivencia celular. Los inhibidores de PARP han ganado prominencia en la terapia del cáncer, particularmente para el tratamiento de cánceres con mutaciones en BRCA .

Actividad Antibacteriana

En un estudio, las soluciones que contenían este compuesto fueron irradiadas a 365 nm durante 10 minutos antes de agregar una suspensión de células bacterianas. Los investigadores investigaron su actividad antibacteriana, lo que podría tener implicaciones para nuevos agentes antimicrobianos .

Síntesis de Derivados de Pirrol

El acetato de metilo 2-(4-oxo-3,4-dihidroftalazin-1-il) se ha utilizado en la síntesis de ácido fenilamida de 2-metil-4-oxo-4,5-dihidro-1H-pirrol-3-carboxílico. La simplicidad y el alto rendimiento de este procedimiento sintético lo convierten en una ruta atractiva para acceder a derivados de pirrol .

Actividad Anti-VIH

Los investigadores han sintetizado derivados de 4-[(1,2-dihidro-2-oxo-3H-indol-3-ilideno)amino]N(4,6-dimetil-2-pirimidinil)-benceno, incluyendo aquellos que contienen la parte ftalazinona. Estos compuestos fueron evaluados para su actividad anti-VIH contra las cepas VIH-1 (IIIB) y VIH-2 (ROD). Los resultados resaltan aplicaciones potenciales en el desarrollo de fármacos antivirales .

Actividad Biológica

Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, with the molecular formula C11H10N2O3 and CAS number 25947-14-2, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.

- Molecular Weight : 218.21 g/mol

- Molecular Structure : The compound features a phthalazine core, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been evaluated against various bacterial strains and demonstrated notable efficacy.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

The compound's mode of action appears to involve interference with bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Activity

Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate has also been investigated for its potential anticancer effects. In vitro studies using various cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HT-29 (Colorectal Cancer) | 5.2 | Cytotoxic |

| COLO-205 (Colorectal Cancer) | 6.8 | Cytotoxic |

| MCF-7 (Breast Cancer) | 7.5 | Cytotoxic |

The compound induced apoptosis in these cell lines, which was confirmed through flow cytometry and caspase activity assays. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation and apoptosis pathways.

The biological activity of Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate is attributed to its ability to bind to specific targets within cells:

- VEGFR Inhibition : The compound has shown potential as a VEGFR inhibitor, which is crucial in tumor angiogenesis.

- DNA Intercalation : It may also intercalate into DNA, disrupting replication and transcription processes.

Case Studies

A recent study published in a peer-reviewed journal evaluated the effects of this compound on tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate. The results indicated a significant reduction in tumor volume compared to control groups:

| Treatment Group | Tumor Volume (mm³) | Control Volume (mm³) |

|---|---|---|

| Control | 1500 | - |

| Low Dose | 900 | - |

| High Dose | 400 | - |

These findings support the potential use of this compound as a therapeutic agent in cancer treatment.

Propiedades

IUPAC Name |

methyl 2-(4-oxo-3H-phthalazin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10(14)6-9-7-4-2-3-5-8(7)11(15)13-12-9/h2-5H,6H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLXNBZGLAHSDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.